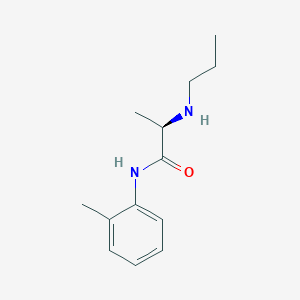

(R)-Prilocaine

描述

Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®-: is an organic compound that belongs to the class of amides. It is characterized by the presence of a propanamide group attached to a 2-methylphenyl and a propylamino group. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative with an amine. For instance, 2-methylbenzoic acid can be reacted with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Optical Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-methylphenyl)-2-(propylamino)oxamide.

Reduction: Formation of N-(2-methylphenyl)-2-(propylamino)amine.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

科学研究应用

Clinical Applications

Local Anesthesia:

(R)-Prilocaine is primarily used for local anesthesia in minor surgical procedures. It acts by blocking sodium channels on neuronal cell membranes, inhibiting the initiation and conduction of nerve impulses, which results in temporary loss of sensation in the targeted area .

Topical Formulations:

One notable formulation is the eutectic mixture of lidocaine and prilocaine (EMLA), which is effective for topical anesthesia before procedures such as venipuncture or minor dermatological surgeries. Clinical studies have shown that EMLA provides significant pain relief compared to placebo, making it a valuable tool for pediatric and adult patients alike .

Dental Applications:

In dentistry, this compound is often used for procedures requiring local anesthesia, such as tooth extractions and periodontal treatments. Its rapid onset and relatively short duration of action make it suitable for outpatient dental procedures .

Pharmacokinetics and Safety Profile

Absorption and Distribution:

The pharmacokinetics of this compound indicate that its systemic absorption is influenced by the duration of application and the area covered. Studies have shown that when applied to intact skin or mucous membranes, plasma concentrations remain well below toxic levels .

Metabolism:

this compound is metabolized primarily in the liver and kidneys, with its metabolites being excreted via urine. The drug's half-life allows for effective pain management without prolonged systemic effects .

Adverse Effects:

While generally considered safe, this compound can lead to side effects such as methemoglobinemia, particularly at higher doses or with prolonged use. Monitoring is essential, especially in vulnerable populations such as infants .

Research Innovations

Nanostructured Drug Delivery Systems:

Recent research has focused on enhancing the delivery of this compound through innovative drug delivery systems. For instance, a study developed hybrid hydrogels containing polymeric nanocapsules for sustained release of this compound in combination with lidocaine. This formulation showed improved biocompatibility and anesthetic efficacy compared to traditional formulations .

Case Studies:

- Pediatric Pain Management: In controlled studies involving children undergoing laser treatment for port-wine stains, this compound cream was found to provide effective analgesia, demonstrating its utility in pediatric dermatology .

- Surgical Procedures: A clinical trial involving adults indicated that this compound cream applied prior to IV cannulation resulted in significantly less pain than placebo treatments, showcasing its effectiveness in preoperative settings .

Comparative Efficacy

| Formulation | Onset Time | Duration of Action | Efficacy |

|---|---|---|---|

| EMLA (Lidocaine + Prilocaine) | 30-60 min | 1-2 hours | High |

| Prilocaine Injection | 2-5 min | 1-2 hours | Very High |

| Topical Prilocaine Cream | 20-30 min | 1-3 hours | Moderate |

作用机制

The mechanism by which Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Propanamide, N-(2-methylphenyl)-2-(ethylamino)-: Similar structure but with an ethyl group instead of a propyl group.

Propanamide, N-(2-methylphenyl)-2-(methylamino)-: Similar structure but with a methyl group instead of a propyl group.

Propanamide, N-(2-methylphenyl)-2-(butylamino)-: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Propanamide, N-(2-methylphenyl)-2-(propylamino)-, ®- is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s interaction with biological targets and its overall activity, making it distinct from its similar counterparts.

生物活性

(R)-Prilocaine is an amide-type local anesthetic widely used in medical and dental procedures. It is known for its efficacy in providing analgesia with a lower risk of toxicity compared to other local anesthetics. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated adverse effects.

This compound primarily acts as a sodium channel blocker . By inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes, it prevents the generation and conduction of nerve impulses. This mechanism is crucial for its effectiveness as a local anesthetic, allowing it to block pain signals at the site of administration .

Pharmacokinetics

The pharmacokinetic profile of this compound includes key parameters such as absorption, distribution, metabolism, and excretion:

Clinical Applications

This compound is utilized in various medical settings:

- Dental Procedures : Commonly used for local anesthesia during dental surgeries due to its rapid onset and lower toxicity profile compared to lidocaine.

- Liposuction and Cosmetic Surgery : Employed as a tumescent anesthetic, where it is infiltrated into subcutaneous tissues to provide localized pain relief .

- Regional Anesthesia : Effective in nerve blocks for procedures such as prostate biopsies, demonstrating comparable efficacy to lidocaine .

Case Studies

- Methemoglobinemia Induced by Prilocaine : A notable case reported a 20-year-old female who developed methemoglobinemia after receiving 1000 mg of prilocaine during liposuction. The patient exhibited symptoms such as cyanosis and dyspnea, with methemoglobin levels reaching 40%. Treatment with methylene blue successfully reduced her methemoglobin levels to 2% within two days .

- Non-Invasive Monitoring Study : In an animal model study, the pharmacokinetics of this compound were monitored non-invasively using o-toluidine as a marker. The study highlighted significant correlations between blood concentrations of prilocaine and o-toluidine, indicating the potential for real-time monitoring during anesthesia administration .

Adverse Effects

While this compound is generally safe, it can cause adverse effects, particularly methemoglobinemia. This condition arises when the drug is metabolized to o-toluidine, which oxidizes hemoglobin to methemoglobin, reducing oxygen-carrying capacity. Symptoms may include cyanosis, shortness of breath, and fatigue .

Other potential adverse effects include:

- Allergic reactions

- Local tissue irritation

- Systemic toxicity if overdosed

属性

IUPAC Name |

(2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGUOIZUNYYSO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H](C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162209 | |

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-32-8 | |

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。